Cas no 937367-26-5 (tert-Butyl 11-aminoundecylcarbamate)

tert-Butyl 11-aminoundecylcarbamate structure
937367-26-5 structure
Produktname:tert-Butyl 11-aminoundecylcarbamate
CAS-Nr.:937367-26-5
MF:C16H34N2O2
MW:286.453364849091
CID:5085266
PubChem ID:16221264

tert-Butyl 11-aminoundecylcarbamate Chemische und physikalische Eigenschaften

Namen und Kennungen

    • tert-Butyl 11-aminoundecylcarbamate
    • 1,1-Dimethylethyl N-(11-aminoundecyl)carbamate (ACI)
    • tert-Butyl (11-aminoundecyl)carbamate
    • 937367-26-5
    • tert-butyl N-(11-aminoundecyl)carbamate
    • BTKYLHCVXRGFLC-UHFFFAOYSA-N
    • F79902
    • N-Boc-undecane-1,11-diamine
    • BP-28259
    • N1-Boc-undecane-1,11-diamine
    • SY343530
    • MFCD02094502
    • CS-0197523
    • C16H34N2O2
    • SCHEMBL964035
    • DB-144557
    • Inchi: 1S/C16H34N2O2/c1-16(2,3)20-15(19)18-14-12-10-8-6-4-5-7-9-11-13-17/h4-14,17H2,1-3H3,(H,18,19)
    • InChI-Schlüssel: BTKYLHCVXRGFLC-UHFFFAOYSA-N
    • Lächelt: O(C(NCCCCCCCCCCCN)=O)C(C)(C)C

Berechnete Eigenschaften

  • Genaue Masse: 286.262028332g/mol
  • Monoisotopenmasse: 286.262028332g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 20
  • Anzahl drehbarer Bindungen: 13
  • Komplexität: 237
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 64.4
  • XLogP3: 4.1

tert-Butyl 11-aminoundecylcarbamate Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Aaron
AR01JMKW-500mg
N-Boc-undecane-1,11-diamine
937367-26-5 95%
500mg
$439.00 2025-02-11
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1268193-100mg
tert-Butyl (11-aminoundecyl)carbamate
937367-26-5 95%
100mg
¥1607.00 2024-04-24
Aaron
AR01JMKW-50mg
N-Boc-undecane-1,11-diamine
937367-26-5 95%
50mg
$122.00 2025-02-11
Aaron
AR01JMKW-100mg
N-Boc-undecane-1,11-diamine
937367-26-5 95%
100mg
$154.00 2025-02-11
Aaron
AR01JMKW-1g
N-Boc-undecane-1,11-diamine
937367-26-5 95%
1g
$699.00 2025-02-11
1PlusChem
1P01JMCK-100mg
N-Boc-undecane-1,11-diamine
937367-26-5 95%
100mg
$184.00 2024-04-20
1PlusChem
1P01JMCK-50mg
N-Boc-undecane-1,11-diamine
937367-26-5 95%
50mg
$130.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1268193-1g
tert-Butyl (11-aminoundecyl)carbamate
937367-26-5 95%
1g
¥7912.00 2024-04-24
1PlusChem
1P01JMCK-1g
N-Boc-undecane-1,11-diamine
937367-26-5 97%
1g
$610.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1268193-250mg
tert-Butyl (11-aminoundecyl)carbamate
937367-26-5 95%
250mg
¥2541.00 2024-04-24

tert-Butyl 11-aminoundecylcarbamate Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Solvents: Chloroform ;  24 h, rt
Referenz
Investigation of the Lactam Side Chain Length Necessary for Optimal Indenoisoquinoline Topoisomerase I Inhibition and Cytotoxicity in Human Cancer Cell Cultures
Morrell, Andrew; Placzek, Michael S.; Steffen, Jamin D.; Antony, Smitha; Agama, Keli; et al, Journal of Medicinal Chemistry, 2007, 50(9), 2040-2048

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Solvents: Chloroform ;  rt; 20 h, rt
Referenz
Preparation of peptide conjugates as IRAK4 protein kinase degraders
, United States, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
Referenz
Site-specific, covalent bioconjugation of proteins
, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
Referenz
Aliphatic pyrazinoylguanidine sodium channel blockers with beta agonist activity
, United States, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Solvents: Chloroform ;  rt; overnight, rt
Referenz
Oxobenzindolizinoquinolines as cytotoxic agents and their preparation, pharmaceutical compositions and us ein the treatment of cancer
, World Intellectual Property Organization, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
Referenz
Phenyl substituted pyrazinoylguanidine sodium channel blockers possessing beta agonist activity
, United States, , ,

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Solvents: Chloroform ;  rt; 24 h, rt
Referenz
Preparation of N-substituted indenoisoquinolines as Topoisomerase 1 inhibitors for the treatment of cancer
, United States, , ,

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Solvents: Chloroform ;  rt; overnight, rt
Referenz
Synthesis and biological evaluation of 14-(aminoalkyl-aminomethyl)aromathecins as topoisomerase I inhibitors: Investigating the hypothesis of shared structure-activity relationships
Cinelli, Maris A.; Cordero, Brenda; Dexheimer, Thomas S.; Pommier, Yves; Cushman, Mark, Bioorganic & Medicinal Chemistry, 2009, 17(20), 7145-7155

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Solvents: Chloroform ;  rt; 24 h, rt
Referenz
Preparation of N-substituted indenoisoquinolines as antitumor agents and pharmaceutical formulations containing them
, United States, , ,

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Solvents: Chloroform ,  1,4-Dioxane ;  rt; 24 h, rt
Referenz
Preparation of N-substituted indenoisoquinolines having topoisomerase I inhibitory activity
, World Intellectual Property Organization, , ,

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine Solvents: Methanol ;  10 h, rt; 12 h, rt
Referenz
Preparation of pyrazinoylguanidines as sodium channel blockers with β-agonist activity
, World Intellectual Property Organization, , ,

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine Solvents: Methanol ;  12 h, rt
Referenz
Preparation of phenylpyrazinoylguanidines as sodium channel blockers possessing β-agonist activity
, World Intellectual Property Organization, , ,

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Solvents: Dichloromethane ;  12 h, 25 °C
Referenz
Preparation of bifunctional compounds as HMG-CoA reductase degradation-inducing compounds
, World Intellectual Property Organization, , ,

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Solvents: Chloroform ;  rt
Referenz
Synthesis and use of N-substituted indenoisoquinoline compounds as dual tyrosyl-DNA phosphodiesterase I (Tdp1)- topoisomerase I (Top1) inhibitors
, United States, , ,

tert-Butyl 11-aminoundecylcarbamate Raw materials

tert-Butyl 11-aminoundecylcarbamate Preparation Products

Empfohlene Lieferanten
Taian Jiayue Biochemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Taian Jiayue Biochemical Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Heyuan Broad Spectrum Biotechnology Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Zouping Mingyuan Import and Export Trading Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Jiangsu Xinsu New Materials Co., Ltd
Synrise Material Co. Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Synrise Material Co. Ltd.